molecular formula C8H4O4S4 B12828011 [2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid

[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid

Cat. No.: B12828011
M. Wt: 292.4 g/mol
InChI Key: FGYHNTCTNVUNTF-FPLPWBNLSA-N
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Description

[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of dithiolylidene derivatives This compound is characterized by its unique structure, which includes two dithiolylidene rings connected by a biaryl linkage and carboxylic acid groups at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:

    Formation of the Dithiolylidene Rings: The dithiolylidene rings can be synthesized through the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions.

    Coupling of the Dithiolylidene Rings: The two dithiolylidene rings are then coupled using a biaryl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated dithiolylidene precursors.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or other strong oxidizing agents.

Industrial Production Methods

Industrial production of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolylidene rings to thiol groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:

    Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its ability to form charge-transfer complexes.

    Materials Science: Employed in the development of semiconducting materials and conductive polymers.

    Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its ability to form charge-transfer complexes with electron-accepting materials. This is facilitated by the conjugated system of the dithiolylidene rings, which allows for efficient charge transfer. The molecular targets and pathways involved include interactions with semiconducting crystals and the formation of conductive pathways in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Dibenzotetrathiafulvalene: Another dithiolylidene derivative with similar electronic properties.

    Tetrathiafulvalene: Known for its use in organic electronics and materials science.

    Bis(ethylenedithio)tetrathiafulvalene: Used in the development of organic superconductors.

Uniqueness

[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to its specific biaryl linkage and carboxylic acid groups, which provide additional functionalization options and enhance its solubility and processability in various applications.

Properties

Molecular Formula

C8H4O4S4

Molecular Weight

292.4 g/mol

IUPAC Name

(2Z)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid

InChI

InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7-

InChI Key

FGYHNTCTNVUNTF-FPLPWBNLSA-N

Isomeric SMILES

C1=C(S/C(=C\2/SC=C(S2)C(=O)O)/S1)C(=O)O

Canonical SMILES

C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O

Origin of Product

United States

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